molecular formula C15H21N3O5S2 B6754886 N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6754886
M. Wt: 387.5 g/mol
InChI Key: AUUOSBGHZVVBKE-UHFFFAOYSA-N
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Description

N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazepane ring, a sulfonamide group, and a cyclopropyl group, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c19-15(18-8-1-10-24(20,21)11-9-18)16-12-4-6-14(7-5-12)25(22,23)17-13-2-3-13/h4-7,13,17H,1-3,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUOSBGHZVVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(cyclopropylsulfamoyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazepane ring and cyclopropyl group may also contribute to the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

N-[4-(cyclopropylsulfamoyl)phenyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:

    4-(cyclopropylsulfamoyl)phenylboronic acid: Shares the cyclopropylsulfamoyl group but lacks the thiazepane ring.

    N-cyclopropylbenzenesulfonamide: Contains the cyclopropylsulfamoyl group but differs in the overall structure.

    N-cyclopropyl-4-fluorobenzenesulfonamide: Similar in structure but includes a fluorine atom on the aromatic ring.

These comparisons highlight the unique features of this compound, such as the presence of the thiazepane ring and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

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